molecular formula C7H7N5O2S B15233109 6-(Methylthio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide

6-(Methylthio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide

Cat. No.: B15233109
M. Wt: 225.23 g/mol
InChI Key: NUTNRLGSJFPLQU-UHFFFAOYSA-N
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Description

6-(Methylthio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a carbonyl compound in the presence of a sulfur-containing reagent. The reaction conditions often include heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

6-(Methylthio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Methylthio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.

    Thieno[2,3-d]pyrimidines: These compounds have a sulfur atom in place of the nitrogen atom in the pyrazolo ring, which can alter their chemical properties and biological activities.

    Pyrido[3,4-d]pyrimidines:

Uniqueness

6-(Methylthio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group and the carboxamide functionality contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities .

Properties

Molecular Formula

C7H7N5O2S

Molecular Weight

225.23 g/mol

IUPAC Name

6-methylsulfanyl-4-oxo-2,5-dihydropyrazolo[3,4-d]pyrimidine-3-carboxamide

InChI

InChI=1S/C7H7N5O2S/c1-15-7-9-5-2(6(14)10-7)3(4(8)13)11-12-5/h1H3,(H2,8,13)(H2,9,10,11,12,14)

InChI Key

NUTNRLGSJFPLQU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NNC(=C2C(=O)N1)C(=O)N

Origin of Product

United States

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